Product packaging for furan-2-yl(1H-imidazol-2-yl)methanol(Cat. No.:CAS No. 1502768-59-3)

furan-2-yl(1H-imidazol-2-yl)methanol

Cat. No.: B1448346
CAS No.: 1502768-59-3
M. Wt: 164.16 g/mol
InChI Key: SAGPEZDBEOTHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furan-2-yl(1H-imidazol-2-yl)methanol (CAS 1502768-59-3) is a high-value heterocyclic building block of significant interest in medicinal and synthetic chemistry . This compound, with a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, features both furan and 1H-imidazole rings linked by a hydroxymethylene bridge, providing multiple sites for chemical modification and structure-activity relationship (SAR) studies . Its primary research application is as a versatile precursor in the synthesis of complex nitrogen- and oxygen-containing heterocycles. Recent literature highlights its role in the synthesis of 4-alkyl-5-aryl-substituted 2-[5-(hydroxymethyl)furan-2-yl]-1H-imidazol-1-ols, demonstrating its utility in constructing pharmaceutically relevant molecular scaffolds . The presence of the imidazole ring, a common pharmacophore, suggests potential for investigations into antifungal and antibacterial agents, analogous to the documented activity of related (benzofuran-2-yl)imidazole compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1448346 furan-2-yl(1H-imidazol-2-yl)methanol CAS No. 1502768-59-3

Properties

IUPAC Name

furan-2-yl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPEZDBEOTHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Overview

The synthesis of furan-2-yl(1H-imidazol-2-yl)methanol generally involves the reduction of the corresponding aldehyde or ketone derivatives containing the imidazole and furan rings or by nucleophilic addition of lithiated imidazole species to carbonyl compounds. The key step is the formation of the (1H-imidazol-2-yl)methanol moiety, which can be achieved by reduction of 1H-imidazole-2-carbaldehyde derivatives or by organolithium addition to aldehydes or ketones.

Reduction of 1H-Imidazole-2-carbaldehyde Derivatives

A common and effective method to prepare (1H-imidazol-2-yl)methanol derivatives is the reduction of 1H-imidazole-2-carbaldehyde using sodium borohydride (NaBH4) under mild conditions.

  • Typical Procedure:

    • Dissolve 1H-imidazole-2-carbaldehyde in methanol.
    • Add sodium borohydride portion-wise at 5–20 °C.
    • Stir the reaction mixture for 1 to 3 hours at room temperature under inert atmosphere (N2).
    • Quench the reaction with brine.
    • Purify the product by silica gel column chromatography using methanol/dichloromethane mixtures.
  • Yields and Conditions:

Yield (%) Reaction Conditions Notes
78 5–20 °C, 3 h 5 g aldehyde in 50 mL MeOH, NaBH4 added portion-wise, quenching with brine, silica gel chromatography with 10% MeOH/CHCl3 eluent
51 20 °C, 1 h, inert atmosphere 20 mmol aldehyde in 30 mL MeOH, NaBH4 added portion-wise, silica gel chromatography (DCM:MeOH = 20:1)
45.2 Room temperature, 1 h, inert atmosphere 52 mmol aldehyde in 200 mL MeOH, NaBH4 portion-wise, quenching with brine, washed with 5% MeOH in CH2Cl2, chromatography

These procedures consistently produce (1H-imidazol-2-yl)methanol derivatives in moderate to good yields (45–78%). The mild reaction conditions preserve the integrity of the heterocyclic rings and limit side reactions.

Organolithium Addition to Carbonyl Compounds

Another approach involves the nucleophilic addition of a lithiated imidazole species to aldehydes or ketones to form the corresponding imidazolyl methanol derivatives.

  • Method Summary:

    • Generate 2-lithio-1H-imidazole by treating 1H-imidazole with n-butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C).
    • Add the aldehyde or ketone (e.g., furan-2-carbaldehyde) dropwise to the lithiated imidazole solution.
    • Stir the mixture while warming to ambient temperature.
    • Quench with aqueous acid.
    • Extract and purify the product.
  • Example from Literature:

A similar procedure was reported for the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, where n-butyllithium (1.6 M in hexane) was added to 1-methyl-1H-imidazole in THF at -78 °C, followed by dropwise addition of an aldehyde, stirring for 30 minutes while warming to room temperature, and subsequent workup.

This method is adaptable for furan-2-yl substrates, enabling the formation of this compound by choosing furan-2-carbaldehyde as the electrophile.

Cyclization and Functionalization Routes (Advanced)

Some synthetic strategies involve multistep procedures starting from azide and nitrile precursors to build functionalized imidazole derivatives, which can then be converted into the desired methanol derivatives.

  • General Procedure:

    • Dipolar cycloaddition of azides and nitriles in DMSO with potassium tert-butoxide as the base at elevated temperatures (e.g., 70 °C).
    • Subsequent acid-catalyzed reflux in alcohol solvents to form 1H-imidazole derivatives.
    • Workup and purification by chromatography.
  • Relevance:
    While this method is more complex and indirect, it allows for the preparation of diverse imidazole derivatives with functional groups that can be further transformed into methanol derivatives.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Sodium Borohydride Reduction 1H-imidazole-2-carbaldehyde, NaBH4 5–20 °C, 1–3 h, inert atmosphere 45–78 Mild, straightforward, good yields Requires aldehyde precursor
Organolithium Addition 1H-imidazole, n-BuLi, aldehyde -78 °C to RT, inert atmosphere Moderate Allows direct formation from imidazole and aldehyde Sensitive to moisture, requires low temp
Dipolar Cycloaddition + Cyclization Azides, nitriles, base, acid reflux 70 °C, reflux Variable Enables diverse functionalization Multi-step, more complex

Research Findings and Notes

  • The reduction of 1H-imidazole-2-carbaldehyde with sodium borohydride is the most commonly reported and practical method for preparing (1H-imidazol-2-yl)methanol derivatives, including those bearing furan substituents.

  • Organolithium addition offers a route to introduce the imidazole moiety onto aldehydes like furan-2-carbaldehyde, forming the target compound directly, but requires strict anhydrous conditions and low temperatures to avoid side reactions.

  • Advanced synthetic routes involving dipolar cycloaddition and subsequent cyclization provide access to a broader range of functionalized imidazoles, which can be further modified to methanol derivatives, although these methods are less direct and more time-consuming.

  • Purification is generally achieved by silica gel column chromatography using mixtures of methanol and dichloromethane or chloroform, with yields varying depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-yl(1H-imidazol-2-yl)carboxylic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

Furan-2-yl(1H-imidazol-2-yl)methanol serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Reactions:

  • Oxidation: Can be oxidized to form derivatives like furan-2,5-dione.
  • Reduction: The imidazole ring can be reduced to generate imidazoline derivatives.
  • Substitution: Both rings can participate in electrophilic and nucleophilic substitutions.
Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateFuran-2,5-dione derivatives
ReductionSodium borohydrideImidazoline derivatives
SubstitutionN-bromosuccinimide (electrophilic)Substituted furan and imidazole derivatives

Biology

The compound has been investigated for its bioactive properties , particularly its potential antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity
A study examined the effectiveness of this compound against several bacterial strains. The results showed significant inhibition at low concentrations (IC50 values ranging from 10 to 25 µM), indicating strong antimicrobial potential.

Bacterial StrainIC50 (µM)Mechanism of Action
Staphylococcus aureus15.5 ± 1.2Cell wall synthesis inhibition
Escherichia coli20.3 ± 0.9Disruption of membrane integrity

Medicine

This compound is being explored for its therapeutic benefits , particularly in anti-inflammatory and anticancer research.

Anticancer Activity:
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Furan derivativeMCF7 (Breast)25.72 ± 3.95Induction of apoptosis
Imidazole derivativeU87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest

Industry Applications

In industrial settings, this compound is utilized in the development of advanced materials , including high-performance polymers and catalysts due to its unique chemical properties.

Applications in Material Science:
The compound's ability to form stable complexes with metal ions enhances its utility in catalytic processes, making it a candidate for applications in sustainable chemistry.

Mechanism of Action

The mechanism by which furan-2-yl(1H-imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between furan-2-yl(1H-imidazol-2-yl)methanol and analogous compounds:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Synthesis Route Applications/Properties Reference
This compound Furan, imidazole, methanol ~192.2 (analog estimate) Likely involves imidazole-furan aldehyde condensation (inferred from analogs) Potential ligand for coordination chemistry; bioactive intermediate
Fluorinated (Benzo[d]imidazol-2-yl)methanol Benzoimidazole, fluorine, methanol Varies (e.g., 134.6–154.2) Multi-step fluorination and cyclization Materials science (magnetically active complexes); strong H-bonding and C–F…π interactions
(4-(Adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol Adamantane, isopropyl, methanol Not specified Five-step synthesis from α-bromoketone precursors Bioinspired coordination agents; steric shielding for metal centers
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Ethylthio, 4-fluorobenzyl, formyl Not specified Aldehyde-mediated substitution Intermediate for Hantzsch dihydropyridine derivatives
(1H-Imidazol-5-yl)-methanol hydrochloride Imidazole, methanol, hydrochloride 134.6 Direct functionalization of imidazole High-throughput enzyme screening (e.g., FAD-dependent oxidoreductase inhibitors)
1-[(Furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol Furan, phenyl, thiol 256.33 Substitution of imidazole with furan-methyl and thiol groups Unknown (likely bioactive or catalytic applications)
(2-Methylsulfanyl-phenyl)-methanol Methylsulfanyl, phenyl, methanol 154.2 Not specified Fragment-based drug discovery
2-((1H-Imidazol-2-yl)methyleneamino)phenol Imidazole, phenol, Schiff base linker 187.2 Schiff base formation between 2-aminophenol and imidazole carboxaldehyde Ligand for transition-metal complexes (e.g., Cu(II) and Ni(II))

Key Structural and Functional Insights:

Substituent Effects: Furan vs. Benzene Rings: this compound’s furan ring offers lower aromatic stability but higher electron density compared to benzoimidazole derivatives (e.g., ). This may enhance reactivity in electrophilic substitutions but reduce thermal stability . Functional Groups: Methanol groups (as in the target compound) facilitate hydrogen bonding and metal coordination, whereas thiol () or formyl () substituents prioritize nucleophilic reactivity or aldehyde-mediated crosslinking .

Synthetic Complexity: Adamantane-substituted imidazole methanols () require multi-step syntheses with moderate yields (28% total), highlighting the challenge of incorporating bulky groups. In contrast, Schiff base-linked imidazole-phenol derivatives () achieve 61% yields via straightforward condensations .

The target compound’s furan-imidazole scaffold may mimic natural product architectures (e.g., furanoterpenoids or imidazole alkaloids), suggesting untapped pharmacological utility .

Biological Activity

Furan-2-yl(1H-imidazol-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmacological applications.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with imidazole-based compounds. For instance, a study demonstrated the synthesis of 5-(1H-imidazol-2-yl)furan derivatives through a multi-component reaction involving 5-hydroxymethylfurfural and o-phenylenediamine, yielding several products including this compound .

Antimicrobial Properties

Research indicates that furan derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A comparative study highlighted its potency against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that furan-containing imidazole derivatives induce apoptosis in cancer cell lines. For example, derivatives of furan and imidazole were found to inhibit cell proliferation in breast and colon cancer models, with mechanisms involving the disruption of cell cycle progression and induction of oxidative stress .

Neuroprotective Effects

Neuroprotective effects have been observed in studies focusing on neurodegenerative diseases. This compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furan derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its strong antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis, while Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .

Table 1: Biological Activities of Furan Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)
This compoundAntimicrobialStaphylococcus aureus32
Furan derivative AAnticancerMCF-7 (breast cancer)25
Furan derivative BNeuroprotectiveSH-SY5Y (neuronal)15

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for furan-2-yl(1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves condensation reactions between imidazole derivatives and furan-containing aldehydes. For example, refluxing 1H-imidazole-4-carboxaldehyde with furfuryl alcohol in methanol under acidic conditions (e.g., glacial acetic acid) yields the target compound . Optimization includes adjusting molar ratios, reaction time (2–6 hours), and temperature (reflux at 60–80°C). Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • NMR : ¹H NMR (300 MHz, DMSO-d₆) reveals aromatic protons at δ 6.35–8.32 ppm (furan and imidazole rings) and hydroxyl/methanol protons at δ 4.5–5.2 ppm .
  • FTIR : Confirm O–H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and furan C–O (1250 cm⁻¹) stretches .
  • Elemental Analysis : Validate C, H, N composition (e.g., C: ~64%, N: ~22%) .

Q. What are the primary pharmaceutical applications of this compound?

  • Methodology : The compound serves as a precursor for antifungal agents (e.g., Miconazole derivatives) due to its imidazole moiety, which disrupts fungal ergosterol synthesis . Biological assays (e.g., broth microdilution) against Candida albicans show MIC values <10 µg/mL, confirming efficacy .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to cytochrome P450 14α-demethylase (CYP51) to rationalize antifungal activity .
  • MD Simulations : Assess stability in aqueous environments using AMBER or CHARMM force fields .

Q. What strategies resolve contradictions in analytical data (e.g., NMR splitting patterns or unexpected byproducts)?

  • Methodology :

  • Control Experiments : Replicate syntheses with deuterated solvents to confirm peak assignments .
  • LC-MS/MS : Identify impurities (e.g., furanmethanol byproducts) and quantify using external calibration curves .
  • X-ray Crystallography : Resolve structural ambiguities; reported dihedral angles between furan and imidazole rings are ~15° .

Q. How do structural modifications (e.g., halogenation or alkylation) impact biological activity?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., Cl at the phenyl ring) to enhance lipophilicity and membrane penetration.
  • Enzymatic Assays : Compare IC₅₀ values against wild-type and mutant fungal strains to identify resistance mechanisms .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Methodology :

  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Half-life in water is ~48 hours .
  • Soil Microcosms : Analyze metabolite formation (e.g., imidazole-2-carboxylic acid) using GC-MS after 30-day incubation .

Q. How can synthetic yields be improved beyond the current 21–61% range?

  • Methodology :

  • Catalytic Systems : Test palladium/copper catalysts for Suzuki-Miyaura coupling to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 minutes at 100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
furan-2-yl(1H-imidazol-2-yl)methanol
Reactant of Route 2
furan-2-yl(1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.